molecular formula C8H12N2 B046722 2-Ethyl-3,5-dimethylpyrazine CAS No. 27043-05-6

2-Ethyl-3,5-dimethylpyrazine

Cat. No. B046722
CAS RN: 27043-05-6
M. Wt: 136.19 g/mol
InChI Key: JZBCTZLGKSYRSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Ethyl-3,5-dimethylpyrazine derivatives involves several chemical reactions. A notable method includes the two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under standard Sonogashira conditions. These reactions yield various pyrazine derivatives with potential optoelectronic properties, used in light-emitting devices (Zhao et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives, such as 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, shows that the two phenyl rings are parallel and the pyrazine ring is inclined to their planes. This structural arrangement impacts the electronic properties of the molecule, influencing its HOMO-LUMO gap and optoelectronic characteristics (Zhao et al., 2004).

Chemical Reactions and Properties

Pyrazine derivatives undergo various chemical reactions, including reductions and electrophilic additions. For example, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine undergoes a reduction to the radical anion at specific voltages, demonstrating its electron-transporting properties, which are beneficial in the development of organic light-emitting diodes (OLEDs) (Zhao et al., 2004).

Physical Properties Analysis

The physical properties of 2-Ethyl-3,5-dimethylpyrazine, such as boiling and melting points, solubility, and vapor pressure, are crucial for its application in various industries. While specific data for this compound might not be directly available, understanding these properties helps in its application as a flavoring agent and in the formulation of food products.

Chemical Properties Analysis

2-Ethyl-3,5-dimethylpyrazine exhibits characteristic chemical properties, including its aromaticity, reactivity, and stability. These chemical properties make it suitable for use as a flavor ingredient due to its unique and pleasant aroma. Additionally, its stability under different conditions ensures its effectiveness in various applications (Burdock & Carabin, 2008).

Scientific Research Applications

  • Pest Control : This compound is effective in attracting red imported fire ant workers to food baits, aiding in controlling Solenopsis invicta in invaded regions (Li, Liu, & Chen, 2019).

  • Analytical Chemistry : High-Performance Liquid Chromatography (HPLC) separation of 2-Ethyl-3,5-dimethylpyrazine and its analogues reveals that these isomers are active in eliciting alarm responses in red imported fire ants (Li et al., 2018).

  • Optoelectronics : The compound shows potential in light-emitting devices due to its low Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap and unique structural features (Zhao et al., 2004).

  • Synthesis of Novel Compounds : It's used in the synthesis of novel analogues of natural alkaloid peramine (Voievudskyi et al., 2016).

  • Food Flavoring : It is present in roasted coffee, contributing to its aroma (Czerny, Wagner, & Grosch, 1996). Additionally, a new chemical route for synthesizing 2-ethyl-3,5-dimethylpyrazine yields powerful odorants (Kurniadi et al., 2003).

  • Odor Thresholds : The -3,5-isomer has a lower odor threshold compared to the -3,6-isomer, confirming previous aroma extract dilution analysis (Buttery & Ling, 1997).

  • Safety Assessment : Its safety as a food ingredient has been assessed, although its genotoxicity and toxicity in mammalian cells remain unclear (Burdock & Carabin, 2008).

  • Pheromone Research : It's a component of the trail pheromone of the ant Messor bouvieri (Jackson, Wright, & Morgan, 1989).

  • Identification and Synthesis : LC-NMR enables rapid identification of ethyldimethylpyrazine, a food flavoring agent (Sugimoto et al., 2006). Chlorination of alkylpyrazines allows for efficient synthesis of stable deuterium-labeled alkylpyrazines for accurate quantitation of aroma components in food matrices (Fang & Cadwallader, 2013).

  • Mutagenicity Studies : Pyrazine derivatives show varying mutagenic activity, highlighting the need for multiple assays and organisms when testing chemicals for mutagenic activity (Stich, Stich, Rosin, & Powrie, 1980).

  • Maillard Reaction Research : Studies on the Maillard reaction in various contexts involve 2-Ethyl-3,5-dimethylpyrazine, like in sugar-ammonia model systems (Shibamoto & Bernhard, 1977), coffee (Pickard et al., 2013), and in genetically engineered E. coli strains (Yang et al., 2021).

  • Biosynthesis Research : Bacillus subtilis produces 2-Ethyl-3,5-dimethylpyrazine from L-threonine and D-glucose, providing a pathway for industrial production of food fragrances (Zhang, Zhang, Yu, & Xu, 2020).

Safety And Hazards

2-Ethyl-3,5-dimethylpyrazine is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

2-Ethyl-3,5-dimethylpyrazine has a pleasant aroma of roasted cocoa or nuts with an extreme low odor threshold that have potential in industrial applications as food fragrances . This suggests potential future directions in the food industry.

properties

IUPAC Name

2-ethyl-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065679
Record name 2-Ethyl-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.980, 0.952-0.961
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-3,5-dimethylpyrazine

CAS RN

13925-07-0, 27043-05-6, 55031-15-7
Record name 2-Ethyl-3,5-dimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13925-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethyl-3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-3,-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ethyl-3,5-dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL-3,5-DIMETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R182EY5L8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-3,5-dimethylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Ethyl-3,5-dimethylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Ethyl-3,5-dimethylpyrazine
Reactant of Route 4
Reactant of Route 4
2-Ethyl-3,5-dimethylpyrazine
Reactant of Route 5
Reactant of Route 5
2-Ethyl-3,5-dimethylpyrazine
Reactant of Route 6
2-Ethyl-3,5-dimethylpyrazine

Citations

For This Compound
1,570
Citations
GA Burdock, IG Carabin - Regulatory Toxicology and Pharmacology, 2008 - Elsevier
2-Ethyl-3,(5 or 6)-dimethylpyrazine (CAS No. 27043-05-6), a heterocyclic, nitrogen-containing compound, is used in the food industry as a flavor ingredient for its characteristic roasted …
Number of citations: 14 www.sciencedirect.com
H Zhang, L Zhang, X Yu, Y Xu - Journal of agricultural and food …, 2020 - ACS Publications
2-Ethyl-3,5(3,6)-dimethylpyrazines (EDMPs) have a pleasant aroma of roasted cocoa or nuts with an extreme low odor threshold that have potential in industrial applications as food …
Number of citations: 22 pubs.acs.org
RG Buttery, LC Ling - LWT-Food Science and Technology, 1997 - Elsevier
Odor threshold studies of highly purified forms of 2-ethyl-3,5-dimethypyrazine and 2-ethyl-3,6-dimethylpyrazine in water solution showed that the -3,5- isomer was a much more potent …
Number of citations: 48 www.sciencedirect.com
S Pickard, I Becker, KH Merz… - Journal of agricultural and …, 2013 - ACS Publications
A stable isotope dilution analysis based on gas chromatography–mass spectrometry analysis (SIDA-GC-MS) was developed for the quantitative analysis of 12 alkylpyrazines found in …
Number of citations: 37 pubs.acs.org
YY Li, D Liu, L Chen - Insects, 2019 - mdpi.com
2-Ethyl-3,5-dimethylpyrazine is an isomer of 2-ethyl-3,6-dimethylpyrazine, the alarm pheromone component of the red imported fire ant, Solenopsis invicta Buren. The pyrazine was …
Number of citations: 4 www.mdpi.com
M Czerny, R Wagner, W Grosch - Journal of Agricultural and Food …, 1996 - ACS Publications
In roasted Robusta coffee, two potent earthy smelling compounds were identified as 2-ethenyl-3,5-dimethylpyrazine and 2-ethenyl-3-ethyl-5-methylpyrazine by comparison of gas …
Number of citations: 89 pubs.acs.org
R Wagner, M Czerny, J Bielohradsky… - … und-forschung A, 1999 - Springer
The odour thresholds (ie the lowest concentration at which an odour can be detected) of 80 alkylpyrazines, most of them synthesized, were determined by gas chromatography-…
Number of citations: 137 link.springer.com
차용준, 백형희 - 한국식품영양과학회지, 1995 - dbpia.co.kr
Alkylpyrazines in snow crab cooker effluent (SCCE) and effluent concentrate (EC) were quantitatively analyzed and compared by simultaneous steam distillation-solvent extraction/gas …
Number of citations: 20 www.dbpia.co.kr
T Shibamoto, T Akiyama, M Sakaguchi… - Journal of Agricultural …, 1979 - ACS Publications
The volatiles isolated from the reaction mixture of a D-glucose andammonia model system were identified using the gas chromatographic retention indices and the gas chromatographic-…
Number of citations: 84 pubs.acs.org
S Bi, X Xu, D Luo, F Lao, X Pang, Q Shen… - Journal of Agricultural …, 2020 - ACS Publications
Gas chromatography–olfactometry (GC–O) coupled with GC–mass spectrometry (GC–MS) and aroma recombination–omission experiments led to the identification of the key aroma …
Number of citations: 59 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.